

A Comprehensive Technical Guide to 4-(1,3-Benzothiazol-2-yl)phenol

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Compound of Interest

Compound Name: 4-(1,3-Benzothiazol-2-yl)phenol

Cat. No.: B1266075

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This technical guide provides an in-depth overview of **4-(1,3-Benzothiazol-2-yl)phenol**, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer agent.

Chemical Identification and Properties

CAS Number: 6265-55-0[1]

Molecular Formula: C₁₃H₉NOS[1]

Property	Value
Molecular Weight	227.28 g/mol
Appearance	Solid
Melting Point	228.6-229 °C
Boiling Point	418.7 °C at 760 mmHg
Density	1.337 g/cm ³
Water Solubility	6.6 µg/mL
LogP	3.66890

Synthesis of 4-(1,3-Benzothiazol-2-yl)phenol

A detailed experimental protocol for the synthesis of **4-(1,3-Benzothiazol-2-yl)phenol**, also known as 2-(4-hydroxyphenyl)benzothiazole, is provided below.

Experimental Protocol: Synthesis of 2-(4-hydroxyphenyl)benzothiazole

Materials:

- 2-aminothiophenol (3.7 g)
- 4-hydroxybenzoic acid (4.2 g)
- Phosphorus pentoxide (4.5 g)
- Methanesulfonic acid (45 g)
- 5% Sodium bicarbonate solution (750 ml)

Procedure:

- A mixture of 2-aminothiophenol, 4-hydroxybenzoic acid, phosphorus pentoxide, and methanesulfonic acid is prepared.
- The mixture is stirred for one hour at room temperature.
- Following the initial stirring, the mixture is heated to 90°C for 10 hours.
- After the reaction is complete, the mixture is slowly poured into a 5% sodium bicarbonate solution.
- The resulting precipitate is collected and dried to yield 2-(4-hydroxyphenyl)benzothiazole.

Biological Activity and Potential Therapeutic Applications

Benzothiazole derivatives are a class of heterocyclic compounds that have demonstrated a wide range of biological activities, making them a significant area of interest in drug discovery.
[\[2\]](#)[\[3\]](#)

Anticancer Activity

Numerous studies have highlighted the potential of benzothiazole derivatives as anticancer agents.[\[3\]](#)[\[4\]](#) A fluorinated analog of the target compound, 4-(5-fluorobenzo[d]thiazol-2-yl)phenol, has shown potent activity against the MCF-7 human breast adenocarcinoma cell line, with a GI50 value of 0.4 μ M.[\[4\]](#) This indicates that the **4-(1,3-Benzothiazol-2-yl)phenol** scaffold is a promising candidate for the development of novel anticancer therapeutics.

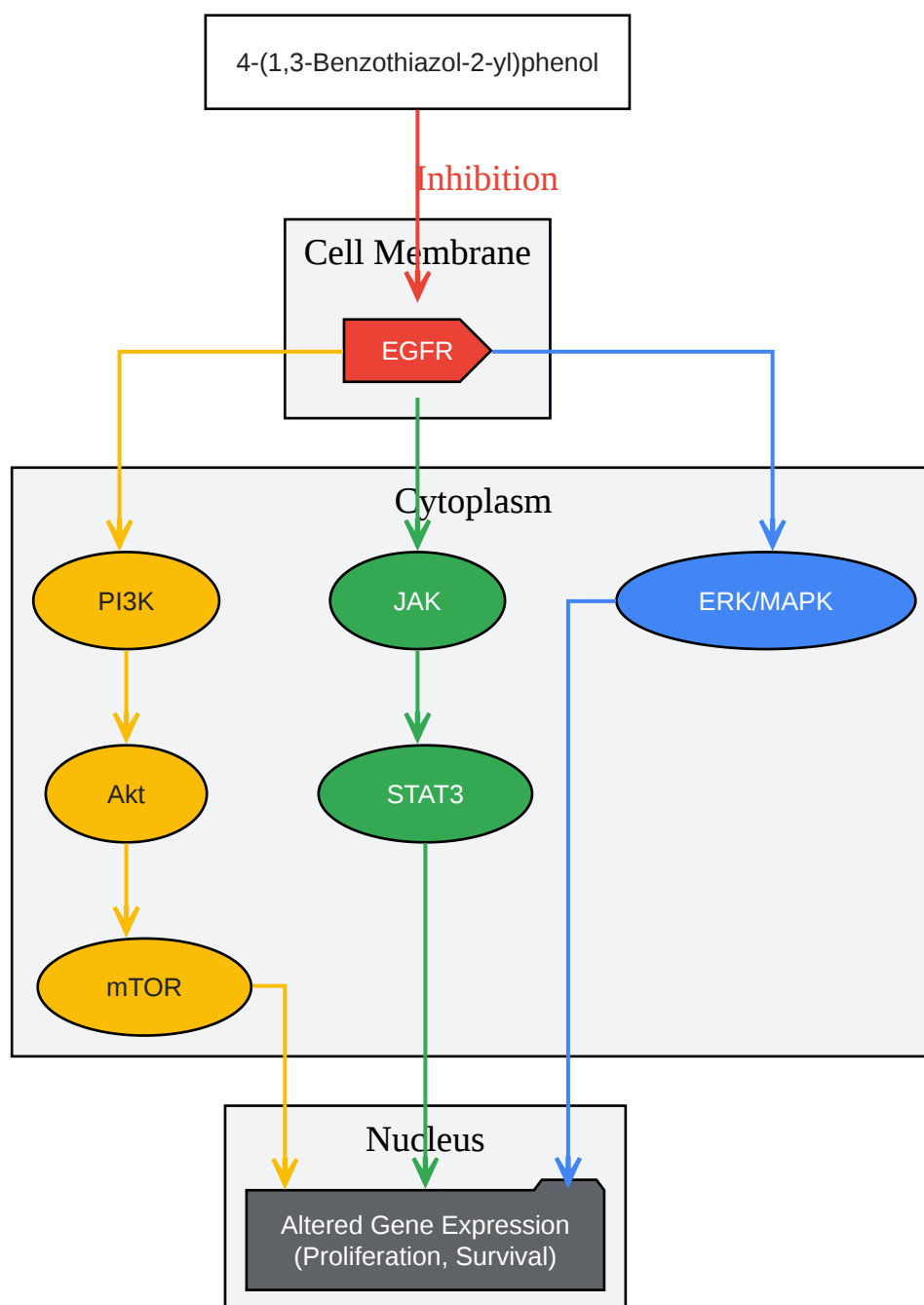
Further research on 2-substituted benzothiazoles has provided insights into their mechanism of action in breast cancer cell lines. These compounds have been shown to inhibit cancer cell growth by:

- Reducing cell motility.[\[2\]](#)
- Disrupting the mitochondrial membrane potential.[\[2\]](#)
- Inducing cell cycle arrest in the sub-G1 phase.[\[2\]](#)
- Increasing the accumulation of reactive oxygen species (ROS), leading to apoptosis.[\[2\]](#)

Mechanism of Action: Signaling Pathway Modulation

The anticancer effects of 2-substituted benzothiazoles are attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival.[\[2\]](#) A significant mechanism is the downregulation of the Epidermal Growth Factor Receptor (EGFR) activity.[\[2\]](#) This, in turn, affects downstream signaling cascades.

The proposed signaling pathway involved in the anticancer activity of **4-(1,3-Benzothiazol-2-yl)phenol** and its derivatives is depicted below.



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Caption: Proposed mechanism of anticancer action for **4-(1,3-Benzothiazol-2-yl)phenol**.

The diagram illustrates that by inhibiting EGFR, **4-(1,3-Benzothiazol-2-yl)phenol** can disrupt multiple downstream signaling pathways critical for cancer cell growth and survival, including the PI3K/Akt/mTOR, JAK/STAT, and ERK/MAPK pathways.[2] This multifaceted inhibition leads

to a reduction in the expression of genes that promote proliferation and survival, ultimately inducing apoptosis in cancer cells.

Conclusion

4-(1,3-Benzothiazol-2-yl)phenol is a readily synthesizable compound with a promising profile as a potential anticancer agent. Its mechanism of action, likely involving the inhibition of the EGFR signaling pathway and its downstream effectors, makes it a compelling candidate for further investigation and drug development. The data presented in this guide underscore the importance of the benzothiazole scaffold in medicinal chemistry and provide a solid foundation for future research into the therapeutic applications of this compound.

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